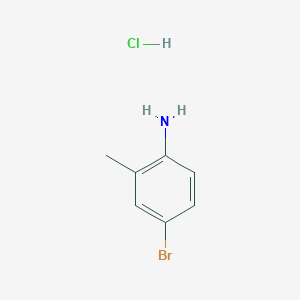

4-Bromo-2-methylaniline hydrochloride

Descripción general

Descripción

4-Bromo-2-methylaniline hydrochloride is an organic compound with the molecular formula C7H9BrClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and methyl groups. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylaniline hydrochloride typically involves a multi-step process. One common method starts with the protection of the arylamine to obtain N-(2-methylphenyl) acetamide. This intermediate undergoes a bromination reaction to form N-(4-bromo-2-methylphenyl) acetamide, which is then hydrolyzed to yield 4-Bromo-2-methylaniline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, low equipment investment, and environmentally friendly conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-methylaniline hydrochloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The amino group on the benzene ring is strongly activating and directs substitution to the ortho and para positions.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Hydrolysis: Acidic or basic conditions to convert acetamides to amines.

Major Products Formed

Electrophilic Aromatic Substitution: Products include various substituted anilines depending on the substituents introduced.

Nucleophilic Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

4-Bromo-2-methylaniline hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing drugs targeting conditions such as:

- Antibacterial Agents : Used in synthesizing compounds with antibacterial properties .

- Analgesics and Antipyretics : It is involved in creating pain relief medications.

Agrochemicals

The compound is utilized in the formulation of agrochemicals, particularly herbicides and pesticides. Its derivatives have shown effectiveness against several plant pathogens, contributing to agricultural productivity.

Dyes and Pigments

This compound is also employed in dye manufacturing, particularly for producing azo dyes. The compound's reactivity allows for various modifications leading to vibrant colors used in textiles and other materials.

Material Science

In materials science, it serves as a precursor for synthesizing polymers and resins. Its properties make it suitable for applications requiring thermal stability and chemical resistance.

Case Study 1: Synthesis of Antibacterial Compounds

Research has demonstrated that derivatives of 4-bromo-2-methylaniline exhibit significant antibacterial activity against multi-drug resistant strains of bacteria . In one study, modifications led to compounds with up to 85% efficacy against specific pathogens.

Case Study 2: Agrochemical Development

In agrochemical formulations, derivatives of 4-bromo-2-methylaniline were tested for their effectiveness as herbicides. Results indicated enhanced crop yield and reduced weed competition, showcasing its potential in sustainable agriculture .

Data Table: Comparison of Applications

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-methylaniline hydrochloride involves its reactivity as an electrophile and nucleophile. The amino group activates the benzene ring towards electrophilic substitution, while the bromine atom can participate in nucleophilic substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-5-bromotoluene

- 4-Bromo-o-toluidine

- 2-Bromo-4-methylaniline

Uniqueness

4-Bromo-2-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of bromine and methyl groups on the benzene ring makes it particularly useful in selective synthesis and functionalization reactions .

Actividad Biológica

4-Bromo-2-methylaniline hydrochloride is an aromatic amine compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

This compound (CAS No. 583-75-5) is characterized by the following properties:

- Molecular Formula : CHBrN·HCl

- Molecular Weight : 215.5 g/mol

- Solubility : Soluble in water and organic solvents

-

Structure :

Cytotoxicity and Anticancer Potential

Research indicates that 4-bromo-2-methylaniline exhibits significant cytotoxic activity against various cancer cell lines. The compound's mechanism involves induction of apoptosis and cell cycle arrest. Below are some key findings from recent studies:

- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer).

- IC Values :

- HCT-116: 153 µM

- MCF-7: 490 µM

- HeLa: 140 µM

These values suggest that while the compound shows activity against cancer cells, its efficacy varies significantly across different cell types.

The biological activity of 4-bromo-2-methylaniline is hypothesized to involve several pathways:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, which is confirmed by flow cytometry showing increased sub-G1 populations indicative of apoptotic cells.

- Cell Cycle Arrest : It causes G0/G1 and G2/M phase arrests, disrupting normal cell cycle progression.

- MDM2-p53 Interaction : Studies have indicated that the compound does not inhibit MDM2-p53 interactions but still affects p53 stability indirectly.

Toxicological Profile

Despite its potential therapeutic applications, the safety profile of 4-bromo-2-methylaniline is crucial:

- Toxicity : Classified as harmful if swallowed and causes skin irritation. Safety precautions are necessary when handling this compound.

Table of Biological Activities

| Activity Type | Effect on Cell Lines | IC (µM) |

|---|---|---|

| Cytotoxicity | HCT-116 | 153 |

| MCF-7 | 490 | |

| HeLa | 140 | |

| Apoptosis Induction | Increased sub-G1 population | N/A |

| Cell Cycle Arrest | G0/G1 and G2/M arrest | N/A |

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study published in MDPI evaluated the cytotoxic effects of various substituted anilines, including 4-bromo-2-methylaniline. The findings suggested a structure-activity relationship where bromination at specific positions enhanced anticancer activity.

-

Mechanistic Insights :

- Another research article focused on the cellular mechanisms underlying the anticancer effects, demonstrating that compounds like 4-bromo-2-methylaniline can induce apoptosis via mitochondrial pathways.

-

Safety Assessments :

- Toxicological assessments highlighted the need for careful handling due to its harmful effects upon exposure, emphasizing the importance of safety protocols in laboratory settings.

Propiedades

IUPAC Name |

4-bromo-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-5-4-6(8)2-3-7(5)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRDAMWXUPMNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369181 | |

| Record name | 4-bromo-2-methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13194-70-2 | |

| Record name | Benzenamine, 4-bromo-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13194-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-bromo-2-methyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.